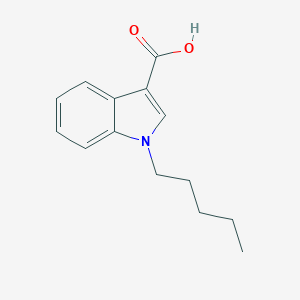

1-Pentyl-1H-Indol-3-carbonsäure

Übersicht

Beschreibung

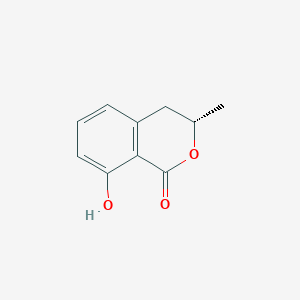

PB-22 3-carboxyindole metabolite is a significant metabolite of the synthetic cannabinoid PB-22. Synthetic cannabinoids are a class of compounds that mimic the effects of natural cannabinoids found in cannabis. PB-22, specifically, is known for its potent psychoactive effects and has been widely studied for its metabolic pathways and toxicological properties .

Wissenschaftliche Forschungsanwendungen

PB-22 3-Carboxyindol-Metabolit hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von PB-22 3-Carboxyindol-Metabolit beinhaltet seine Wechselwirkung mit Cannabinoidrezeptoren im Körper. Synthetische Cannabinoide, einschließlich PB-22, sind Agonisten an Cannabinoid-CB1- und CB2-Rezeptoren . Die Bindung von PB-22 an diese Rezeptoren führt zur Aktivierung verschiedener Signalwege, was zu seinen psychoaktiven Wirkungen führt. Der Metabolit selbst ist ein Produkt des Versuchs des Körpers, die Ausgangssubstanz abzubauen und auszuscheiden .

Ähnliche Verbindungen:

5F-PB-22: Diese Verbindung ist ein fluoriertes Analogon von PB-22 und durchläuft ähnliche Stoffwechselwege.

XLR-11: Ein weiteres synthetisches Cannabinoid mit ähnlicher Struktur und Stoffwechselprofil.

UR-144: Teilt strukturelle Ähnlichkeiten mit PB-22 und durchläuft vergleichbare Stoffwechselreaktionen.

Einzigartigkeit des PB-22 3-Carboxyindol-Metaboliten: PB-22 3-Carboxyindol-Metabolit ist einzigartig aufgrund seines spezifischen Stoffwechselwegs, der die Esterhydrolyse und Oxidation beinhaltet. Dies führt zu einem eindeutigen Satz von Metaboliten, die als Biomarker für den Nachweis der Einnahme von PB-22 verwendet werden können .

Wirkmechanismus

Target of Action

1-Pentyl-1H-indole-3-carboxylic acid is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-pentyl-1H-indole-3-carboxylic acid may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-pentyl-1H-indole-3-carboxylic acid may interact with its targets to induce a range of biological changes.

Biochemical Pathways

Indole derivatives, including 1-pentyl-1H-indole-3-carboxylic acid, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile

Pharmacokinetics

A related compound, pb-22, undergoes ester hydrolysis to yield a variety of metabolites . This suggests that 1-pentyl-1H-indole-3-carboxylic acid may undergo similar metabolic transformations, which could impact its bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that 1-pentyl-1H-indole-3-carboxylic acid may also have a range of effects at the molecular and cellular levels.

Action Environment

It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan , suggesting that the gut microbiota could potentially influence the action of 1-pentyl-1H-indole-3-carboxylic acid.

Biochemische Analyse

Cellular Effects

Indole derivatives have been found to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .

Dosage Effects in Animal Models

Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .

Metabolic Pathways

It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .

Transport and Distribution

Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Indole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von PB-22 3-Carboxyindol-Metabolit beinhaltet typischerweise die Hydrolyse von PB-22. Der primäre Stoffwechselweg für PB-22 ist die Esterhydrolyse, die eine Vielzahl von Pentylindol-3-Carbonsäure-Metaboliten liefert . Die Reaktionsbedingungen beinhalten oft die Verwendung von menschlichen Hepatozyten oder anderen biologischen Systemen, um die Stoffwechselprozesse im menschlichen Körper nachzuahmen .

Industrielle Produktionsmethoden: Das Verfahren beinhaltet im Allgemeinen die Verwendung von hochauflösender Massenspektrometrie, um die Bildung des Metaboliten zu überwachen .

Analyse Chemischer Reaktionen

Reaktionstypen: PB-22 3-Carboxyindol-Metabolit durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Obwohl seltener, können Reduktionsreaktionen auftreten, die zur Bildung reduzierter Metaboliten führen.

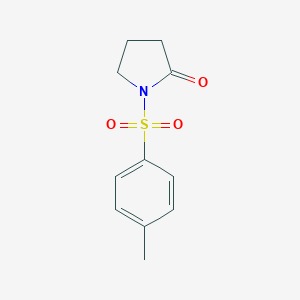

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitutionsreagenzien: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Hydroxypentyl-PB-22, PB-22 Pentansäure und andere oxidierte Metaboliten .

Vergleich Mit ähnlichen Verbindungen

5F-PB-22: This compound is a fluorinated analog of PB-22 and undergoes similar metabolic pathways.

XLR-11: Another synthetic cannabinoid with a similar structure and metabolic profile.

UR-144: Shares structural similarities with PB-22 and undergoes comparable metabolic reactions.

Uniqueness of PB-22 3-Carboxyindole Metabolite: PB-22 3-carboxyindole metabolite is unique due to its specific metabolic pathway involving ester hydrolysis and oxidation. This results in a distinct set of metabolites that can be used as biomarkers for the detection of PB-22 intake .

Eigenschaften

IUPAC Name |

1-pentylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPJUNILBCTRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024523 | |

| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727421-73-0 | |

| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

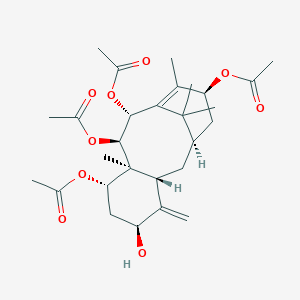

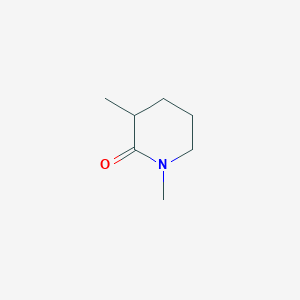

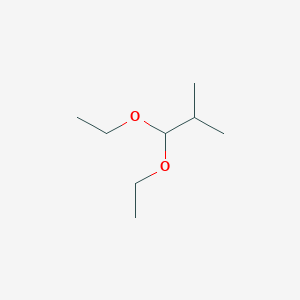

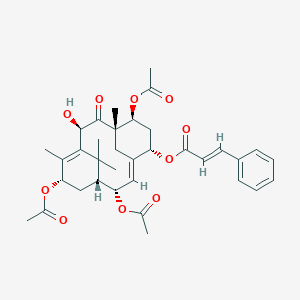

Feasible Synthetic Routes

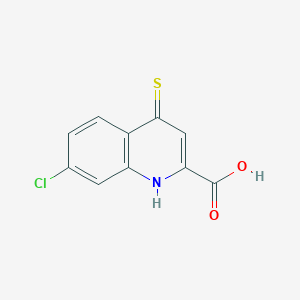

Q1: How was 1-pentyl-1H-indole-3-carboxylic acid identified in the research?

A1: 1-pentyl-1H-indole-3-carboxylic acid was identified as a major metabolite of two synthetic cannabinoids, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) and quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate (5F-QUPIC), during in vitro metabolism studies using human liver microsomes. [] The researchers employed reversed-phase chromatography and mass spectrometry to analyze the metabolic products. They observed that both QUPIC and 5F-QUPIC primarily underwent a cleavage reaction, yielding 1-pentyl-1H-indole-3-carboxylic acid and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, respectively. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)